molecular formula C26H21N3O3S2 B11305982 3-[({2-[(3-Methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidin-4-yl}carbonyl)amino]benzoic acid

3-[({2-[(3-Methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidin-4-yl}carbonyl)amino]benzoic acid

Cat. No.: B11305982
M. Wt: 487.6 g/mol
InChI Key: VTVBJSYKKUMUDI-UHFFFAOYSA-N
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Description

3-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-AMIDO)BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoic acid core substituted with a pyrimidine ring, which is further functionalized with methylphenyl and phenylsulfanyl groups. The unique structure of this compound makes it a subject of interest for researchers exploring new chemical reactions and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[(3-METHYLPHENYLMETHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-AMIDO)BENZOIC ACID typically involves multi-step organic synthesis. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the pyrimidine ring through cyclization reactions. The methylphenyl and phenylsulfanyl groups are then introduced via nucleophilic substitution reactions. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[(3-METHYLPHENYLMETHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-AMIDO)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding alcohols or amines.

Scientific Research Applications

3-(2-{[(3-METHYLPHENYLMETHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-AMIDO)BENZOIC ACID has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate the biological activity of pyrimidine derivatives and their interactions with biological targets.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-{[(3-METHYLPHENYLMETHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-AMIDO)BENZOIC ACID involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-{[(3-METHYLPHENYLMETHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-AMIDO)BENZOIC ACID
  • 3-(2-{[(3-METHYLPHENYLMETHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-AMIDO)BENZOIC ACID

Uniqueness

The uniqueness of 3-(2-{[(3-METHYLPHENYLMETHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-AMIDO)BENZOIC ACID lies in its specific substitution pattern and the presence of both methylphenyl and phenylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H21N3O3S2

Molecular Weight

487.6 g/mol

IUPAC Name

3-[[2-[(3-methylphenyl)methylsulfanyl]-5-phenylsulfanylpyrimidine-4-carbonyl]amino]benzoic acid

InChI

InChI=1S/C26H21N3O3S2/c1-17-7-5-8-18(13-17)16-33-26-27-15-22(34-21-11-3-2-4-12-21)23(29-26)24(30)28-20-10-6-9-19(14-20)25(31)32/h2-15H,16H2,1H3,(H,28,30)(H,31,32)

InChI Key

VTVBJSYKKUMUDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC(=C3)C(=O)O)SC4=CC=CC=C4

Origin of Product

United States

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